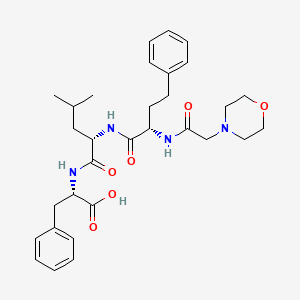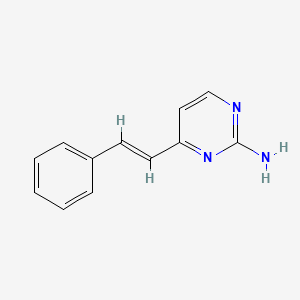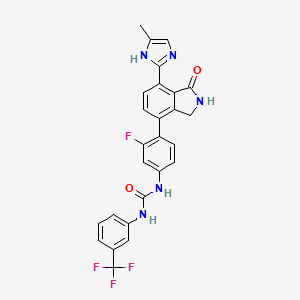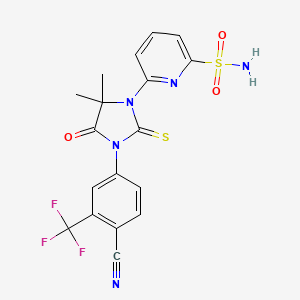
盐酸辛那西呱
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinaciguat, also known as BAY 58-2667, is an experimental drug for the treatment of acute decompensated heart failure . It is a novel activator of soluble guanylate cyclase (sGC), a receptor for nitric oxide . This activation increases the biosynthesis of cyclic GMP, resulting in vasodilation .
Molecular Structure Analysis
Cinaciguat occupies the haem pocket in the β H-NOX domain and sGC shows both inactive and active conformations . These structures suggest a converged mechanism of sGC activation by pharmacological compounds .Chemical Reactions Analysis
Cinaciguat is an activator of sGC that binds to a regulatory site, resulting in activation in an NO-independent manner . It activates the enzyme even if it has been oxidized or rendered heme deficient .Physical And Chemical Properties Analysis
Cinaciguat hydrochloride is a crystalline solid with a molecular formula of C36H39NO5 • HCl and a formula weight of 602.2 g/mol .科学研究应用
Soluble Guanylyl Cyclase (sGC) Activator
BAY 58-2667 hydrochloride is a potent soluble guanylyl cyclase (sGC) activator . It binds to heme-free sGC , which is the primary cellular receptor for nitric oxide (NO). NO binds and activates a heme group in sGC, initiating the conversion of GTP to the second messenger cGMP .
Cardiovascular Disease Treatment
Cinaciguat has been linked to the treatment of cardiovascular diseases . The impairment of NO signaling, which Cinaciguat can counteract, has been linked to hypertension, hyperlipidemia, cardiovascular disease, and diabetes .
Treatment of Acute Decompensated Heart Failure (ADHF)
Cinaciguat is used in the treatment of acute decompensated heart failure (ADHF) . It binds to sGC’s NO-sensory H-NOX domain when it is heme-depleted .
Protection Against Ischemia/Reperfusion Injury
In animal studies, Cinaciguat has been shown to protect against ischemia/reperfusion injury . This refers to tissue damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen.
Reduction of Morbidity and Mortality in Response to Endotoxic Shock
Cinaciguat has been shown to reduce morbidity and mortality in response to endotoxic shock in animal studies . Endotoxic shock is a severe reaction to bacterial endotoxins, and this finding suggests potential applications in sepsis treatment.
Prevention of Diabetic Cardiomyopathy
Cinaciguat has been shown to prevent cardiac dysfunction in a rat model of type-1 diabetes mellitus . It effectively raised cGMP levels and restored cGMP-PKG signaling in the myocardium .
Limitation of Cardiomyocyte Hypertrophy
Cinaciguat has been shown to limit cardiomyocyte hypertrophy . This refers to the enlargement of the heart muscle cells, which can lead to heart disease.
作用机制
Target of Action
BAY 58-2667 hydrochloride, also known as Cinaciguat hydrochloride, primarily targets the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway and plays a crucial role in various physiological processes .
Mode of Action
Cinaciguat hydrochloride acts specifically on oxidized/heme-free sGC by binding to the enzyme’s heme pocket and mimicking the nitric-oxide-bound heme group . It directly activates sGC in a NO-independent manner . This activation leads to an increase in the biosynthesis of cyclic guanosine monophosphate (cGMP), resulting in vasodilation .
Biochemical Pathways
The activation of sGC by Cinaciguat hydrochloride leads to an increase in the levels of cGMP . cGMP is a second messenger involved in various physiological processes, including the regulation of vascular tone, cardiac function, and neurotransmission . The increased cGMP levels further activate protein kinase G (PKG), which has multiple downstream effects, including the opening of mitochondrial K ATP channels .
Pharmacokinetics
Cinaciguat hydrochloride pharmacokinetics were well described using an open, two-compartment model with an ‘effect compartment’ and elimination from the central compartment . The population mean estimates for the clearance and volume of distribution at steady state were 26.4 L/h and 18.4 L, respectively . The pharmacokinetics were linear, with no dose-dependent or time-dependent effects on the clearance or volume of distribution, and with moderate interindividual variability .
属性
IUPAC Name |
4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMBJOVHATVSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY 58-2667 hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

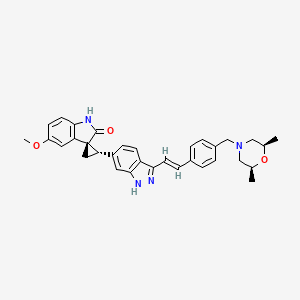
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
